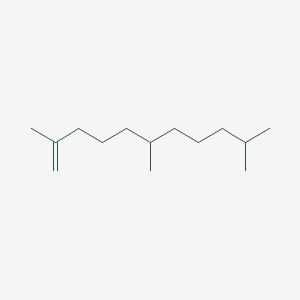![molecular formula C15H18N2 B14692850 3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole CAS No. 24716-27-6](/img/structure/B14692850.png)
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole is a chemical compound that features both an indole and a dihydropyridine moiety. Indoles are significant heterocyclic systems found in many natural products and drugs, while dihydropyridines are known for their biological properties and are present in several pharmaceutical agents . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, while the dihydropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents like halogens for the indole ring and nucleophiles for the dihydropyridine moiety.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and dihydropyridine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted indole and dihydropyridine derivatives with various functional groups.
Applications De Recherche Scientifique
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of pharmaceuticals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The dihydropyridine ring is known to interact with calcium channels, influencing cellular processes such as muscle contraction and neurotransmitter release . These interactions contribute to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole is unique due to its combination of indole and dihydropyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
24716-27-6 |
|---|---|
Formule moléculaire |
C15H18N2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
3-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C15H18N2/c1-4-9-17(10-5-1)11-8-13-12-16-15-7-3-2-6-14(13)15/h1-4,6-7,12,16H,5,8-11H2 |
Clé InChI |
ICORRYRZEHWNOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC=C1)CCC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)

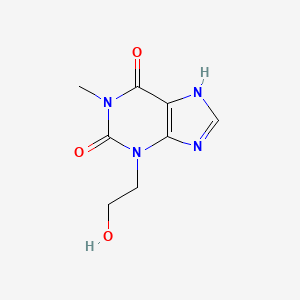
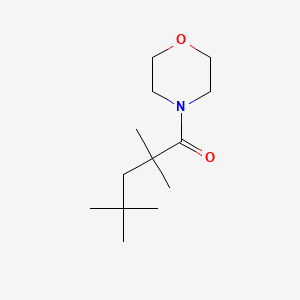
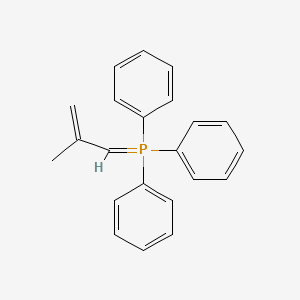

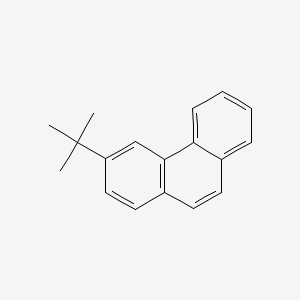
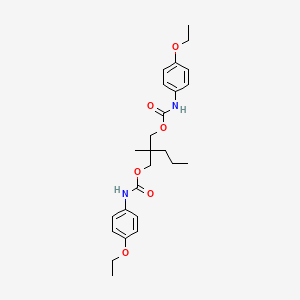
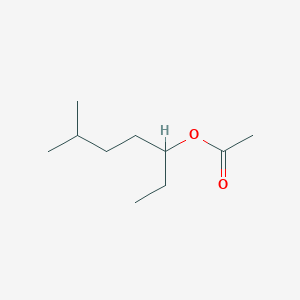
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
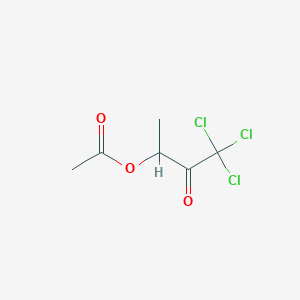
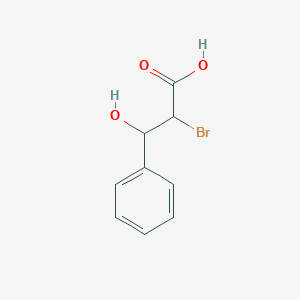
![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)
